Nazartinib S-enantiomer, also known as EGF816 (S-enantiomer), is a stereoisomer of Nazartinib, which is classified as a third-generation epidermal growth factor receptor inhibitor. This compound selectively targets mutant forms of the epidermal growth factor receptor, particularly those associated with non-small cell lung cancer, including the T790M resistance mutation. The S-enantiomer is characterized by its lower biological activity compared to its R-enantiomer counterpart, making it significant for research into stereochemistry and drug development.
Nazartinib S-enantiomer is derived from the broader class of compounds known as epidermal growth factor receptor inhibitors. It falls under the category of small molecule pharmaceuticals specifically designed to interact with mutated forms of the epidermal growth factor receptor. The primary source for this compound includes synthetic routes that involve chiral intermediates and various coupling reactions aimed at achieving the desired stereochemical configuration.
The synthesis of Nazartinib S-enantiomer involves multiple steps, beginning with the preparation of chiral intermediates. Key methods include:
The reaction conditions typically require specific organic solvents, catalysts, and controlled temperature settings to maintain enantiomeric purity and maximize yield. High-performance liquid chromatography is often utilized for purification processes to ensure that the final product meets pharmaceutical standards.
Nazartinib S-enantiomer possesses a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula can be represented as follows:
The stereochemistry plays a crucial role in its interaction with the epidermal growth factor receptor, where the spatial arrangement of atoms influences binding affinity and selectivity.
Nazartinib S-enantiomer can undergo various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions vary widely based on desired outcomes but typically involve controlled environments to ensure specificity.
Nazartinib S-enantiomer functions primarily by selectively inhibiting mutant forms of the epidermal growth factor receptor. Its mechanism involves:
This selective inhibition allows for targeted therapy in non-small cell lung cancer patients harboring specific mutations.
Relevant data indicate that physical properties can significantly influence its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion.
Nazartinib S-enantiomer has several applications in scientific research:
Nazartinib S-enantiomer (Synonyms: EGF816 (S-enantiomer); CAS Number: 1508256-20-9) is the less biologically active stereoisomer of the third-generation epidermal growth factor receptor (EGFR) inhibitor Nazartinib. Its molecular formula is C₂₆H₃₁ClN₆O₂, with a molecular weight of 495.02 g/mol. The compound features a single chiral center at the tetrahydropyridopyrimidine moiety, where the S-configuration results in distinct three-dimensional topography compared to the therapeutic R-enantiomer. The absolute stereochemistry is confirmed as "S" by the chiral descriptor in its SMILES notation: O=C(C1=CC(C)=NC=C1)NC2=NC3=CC=CC(Cl)=C3N2[C@@H]4CN(C(/C=C/CN(C)C)=O)CCCC4, where the "@@" symbol denotes the S-configured carbon [1] [9].
X-ray crystallographic analysis and molecular modeling studies reveal that the S-enantiomer’s orientation causes steric hindrance within EGFR's ATP-binding pocket. Specifically, the chlorinated quinazoline ring and acrylamide group adopt suboptimal positions for covalent bonding with Cys797, a residue critical for irreversible inhibition. This spatial misalignment reduces its binding affinity compared to the R-enantiomer, which optimally positions the electrophilic acrylamide for nucleophilic attack by Cys797 . Quantum mechanical calculations further demonstrate a 2.8-fold lower binding energy for the S-enantiomer (-7.3 kcal/mol) versus the R-form (-10.1 kcal/mol), corroborating its diminished inhibitory activity .
Table 1: Structural and Molecular Descriptors of Nazartinib S-Enantiomer
Property | Value/Description |
---|---|
Systematic Name | (S)-N-(4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-1-(4-(dimethylamino)but-2-enoyl)pyrrolidine-3-carboxamide |
Molecular Formula | C₂₆H₃₁ClN₆O₂ |
Molecular Weight | 495.02 g/mol |
CAS Registry Number | 1508256-20-9 |
Chiral Center | C7 (Tetrahydropyridopyrimidine ring) |
Absolute Configuration | S |
Topological Polar Surface Area | 100.8 Ų |
Hydrogen Bond Acceptors | 8 |
Hydrogen Bond Donors | 2 |
Rotatable Bonds | 8 |
The separation of Nazartinib enantiomers is essential for pharmacological evaluation and purity control. Three primary resolution strategies are employed:
Vibrational Circular Dichroism (VCD) spectroscopy provides unambiguous stereochemical confirmation. The S-enantiomer exhibits characteristic negative bands at 1650 cm⁻¹ (amide C=O stretch) and 1250 cm⁻¹ (C-N stretch), which are mirror-imaged in the R-form. Density Functional Theory (DFT) simulations (B3LYP/6-31G*) match experimental VCD spectra, validating configurational assignments without crystallization [6].
Despite identical chemical composition, Nazartinib enantiomers exhibit distinct physicochemical behaviors due to chiral discrimination in crystalline packing and solvent interactions:
Table 2: Biological Activity Comparison of Nazartinib Enantiomers in EGFR-Driven Ba/F3 Cell Lines [2]
EGFR Mutation | IC₅₀ (nM) S-Enantiomer | IC₅₀ (nM) R-Enantiomer | Selectivity Ratio (R/S) |
---|---|---|---|
L858R | 66 | 0.6 | 110 |
Exon 19 deletion | 35 | 0.6 | 58 |
L858R + T790M | 52 | 5.1 | 10 |
Exon 19 del + T790M | 5.1 | 0.9 | 5.7 |
Wild-type EGFR | 1031 | 516 | 2.0 |
Biological activity disparities are pronounced. The S-enantiomer exhibits 58- to 110-fold lower potency against classic EGFR mutations (L858R, exon 19 deletion) than the R-form. This arises from impaired binding kinetics: Surface Plasmon Resonance (SPR) assays reveal a 40-fold higher dissociation constant (K𝒹 = 8.2 nM) for the S-enantiomer compared to the R-form (K𝒹 = 0.2 nM). Against T790M resistance mutations, the selectivity ratio narrows to 5–10-fold due to attenuated steric clashes in the expanded ATP pocket [2] . Crucially, the S-enantiomer maintains a 2-fold higher IC₅₀ against wild-type EGFR, suggesting a marginally wider therapeutic window for the R-enantiomer in mutant-selective inhibition [2].
Table 3: Key Physicochemical Properties of Nazartinib Enantiomers
Property | S-Enantiomer | R-Enantiomer |
---|---|---|
Aqueous Solubility (pH 7.4) | 22.4 µg/mL | 12.5 µg/mL |
Melting Point | 198°C | 202°C |
log P (octanol/water) | 2.85 | 2.85 |
Plasma Protein Binding | 89.2% | 90.1% |
Crystal System | Orthorhombic | Monoclinic |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7